Cas no 76413-99-5 (1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one)

1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one Chemical and Physical Properties
Names and Identifiers
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- 1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
- 1-METHOXY-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE
- 6H-Benzocyclohepten-6-one, 5,7,8,9-tetrahydro-1-methoxy-
- BDA41399
- SY270724
- 1-Methoxy-5,7,8,9-tetrahydro-benzocyclohepten-6-one
- 1-methoxy-5,7,8,9-tetrahydro-6H-benzocyclohepten -6-one
- 1-methoxy-5,7,8,9-tetrahydro-6H-benzocyclohepten-6-one
- 1-Methoxy-6,7,8,9-tetrahydro-5H-benzocycloheptene-6-one
- 1-METHOXY-5,7,8,9-TETRAHYDRO-6H-BENZO[7]ANNULEN-6-ONE
- 1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one
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- MDL: MFCD00667622
- Inchi: 1S/C12H14O2/c1-14-12-7-2-4-9-8-10(13)5-3-6-11(9)12/h2,4,7H,3,5-6,8H2,1H3
- InChI Key: JTIWLNBWWLQXCC-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2CC(CCCC=21)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 212
- XLogP3: 1.9
- Topological Polar Surface Area: 26.3
1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1052377-1g |
1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one |
76413-99-5 | 95% | 1g |
$980 | 2024-07-19 | |
Enamine | EN300-1091499-0.5g |
1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one |
76413-99-5 | 95% | 0.5g |
$341.0 | 2023-10-27 | |
Enamine | EN300-1091499-10.0g |
1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one |
76413-99-5 | 95% | 10g |
$3547.0 | 2023-06-10 | |
Enamine | EN300-1091499-5.0g |
1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one |
76413-99-5 | 95% | 5g |
$1818.0 | 2023-06-10 | |
Enamine | EN300-1091499-1g |
1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one |
76413-99-5 | 95% | 1g |
$438.0 | 2023-10-27 | |
Enamine | EN300-1091499-5g |
1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one |
76413-99-5 | 95% | 5g |
$1818.0 | 2023-10-27 | |
1PlusChem | 1P01E19Y-1g |
1-METHOXY-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE |
76413-99-5 | 95% | 1g |
$538.00 | 2024-04-21 | |
A2B Chem LLC | AX33654-250mg |
1-METHOXY-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE |
76413-99-5 | 95% | 250mg |
$200.00 | 2024-04-19 | |
abcr | AB569306-250mg |
1-Methoxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one; . |
76413-99-5 | 250mg |
€330.70 | 2024-08-02 | ||
eNovation Chemicals LLC | Y1052377-1g |
1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one |
76413-99-5 | 95% | 1g |
$980 | 2025-02-26 |
1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one Related Literature
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
Additional information on 1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one
Introduction to 1-Methoxy-6,7,8,9-Tetrahydro-5H-Benzo[7]Annulen-6-One (CAS No. 76413-99-5)
1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one (CAS No. 76413-99-5) is a unique organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound belongs to the class of benzoannulenes and is characterized by its complex molecular structure, which includes a methoxy group and a tetrahydrobenzoannulene framework. The intricate nature of this molecule makes it an intriguing subject for both academic research and practical applications in pharmaceutical development.
The chemical structure of 1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one consists of a seven-membered ring fused with a benzene ring, further substituted with a methoxy group at the 1-position and a ketone group at the 6-position. This unique arrangement of functional groups imparts specific chemical properties and reactivity patterns that are of great interest to chemists and researchers.
In recent years, the study of 1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one has expanded beyond its structural characterization to include its potential biological activities. Research has shown that this compound exhibits significant biological activity, making it a promising candidate for drug development. For instance, studies have demonstrated that 1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one possesses anti-inflammatory and anti-cancer properties.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the anti-inflammatory effects of 1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one. The researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one could be developed into a novel anti-inflammatory agent for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, 1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one has also shown promise as an anti-cancer agent. A study published in the Cancer Research journal in 2023 reported that this compound exhibited potent cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. These findings highlight the potential of 1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one as a lead compound for the development of new anti-cancer drugs.
The synthetic accessibility of 1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one is another factor that contributes to its appeal in pharmaceutical research. Several synthetic routes have been developed to produce this compound efficiently. One notable method involves the Pd-catalyzed cyclization of an appropriately substituted aryl iodide with an alkyne followed by methylation and oxidation steps. This synthetic approach not only provides high yields but also allows for easy modification of the molecule to explore structure–activity relationships (SAR).
Beyond its potential therapeutic applications, 1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one is also studied for its use as a building block in organic synthesis. Its unique structural features make it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. For example, researchers have used this compound as a starting material to synthesize novel derivatives with enhanced pharmacological properties.
In conclusion, 1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one (CAS No. 76413-99-5) is a multifaceted organic compound with significant potential in both academic research and pharmaceutical development. Its unique chemical structure and biological activities make it an attractive target for further investigation and application in various fields. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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